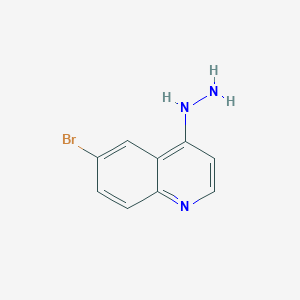

6-Bromo-4-hydrazinoquinoline

描述

Retrosynthetic Strategies for 6-Bromo-4-Hydrazinoquinoline

A retrosynthetic analysis of this compound identifies the most logical disconnection at the C4-N bond of the quinoline (B57606) ring. This leads back to two key synthons: a 6-bromo-4-haloquinoline electrophile and a hydrazine (B178648) nucleophile. The most common precursor used in this role is 6-Bromo-4-chloroquinoline (B1276899), due to the chloro group's effectiveness as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Further retrosynthetic disconnection of 6-Bromo-4-chloroquinoline reveals its origins from 6-bromoquinolin-4(1H)-one. This intermediate is typically formed via thermal cyclization of an acyclic precursor, which itself is derived from the condensation of 4-bromoaniline (B143363) with a suitable three-carbon synthon, such as ethyl propiolate or diethyl ethoxymethylenemalonate. This strategic approach, breaking down the target molecule into simpler, commercially available starting materials, forms the basis of the most widely used synthetic routes.

Synthesis of 6-Bromo-4-Chloroquinoline as a Pivotal Intermediate

The most prevalent methods for synthesizing 6-Bromo-4-chloroquinoline begin with 4-bromoaniline. These multi-step pathways involve the initial formation of an enamine derivative, followed by a high-temperature cyclization and subsequent chlorination.

One common three-step reaction pathway involves: google.compatsnap.com

Condensation: 4-bromoaniline is reacted with ethyl propiolate, typically in methanol, to form 3-(4-bromoanilino)ethyl acrylate (B77674). This reaction proceeds under mild heating. google.compatsnap.com

Cyclization: The resulting acrylate derivative undergoes thermal cyclization in a high-boiling point solvent such as diphenyl ether at temperatures between 200-250°C. This intramolecular reaction, a variation of the Conrad-Limpach reaction, produces 6-bromoquinolin-4(1H)-one. google.compatsnap.comatlantis-press.com

Chlorination: The final step is the conversion of the quinolinone to the desired 6-Bromo-4-chloroquinoline. This is accomplished using a chlorinating agent, most commonly phosphorus oxychloride (POCl3) or phosphorus trichloride (B1173362) (PCl3), often with toluene (B28343) as a solvent. google.comatlantis-press.com

An alternative route involves the Gould-Jacobs reaction, where 4-bromoaniline is reacted with diethyl ethoxymethylenemalonate or with Meldrum's acid and triethyl orthoformate. atlantis-press.comresearchgate.net This is followed by a similar thermal cyclization and subsequent chlorination to yield the final product. atlantis-press.comresearchgate.net

A patented method highlights a substantial improvement, achieving a comprehensive yield of 70% or more. google.compatsnap.com This was accomplished by carefully controlling the reaction parameters at each stage. For instance, optimizing the temperature for the initial condensation of 4-bromoaniline with ethyl propiolate to between 30-50°C and the subsequent cyclization to 200-220°C proved critical for maximizing the yield of the 6-bromoquinolin-4(1H)-one intermediate. google.compatsnap.com

Further optimization has been reported where the reaction of 6-bromoquinolin-4-ol (B142416) with POCl3 was refluxed for 3 hours at 110°C, affording an 81% yield for this specific chlorination step. atlantis-press.com The table below summarizes the optimized conditions for the three-step synthesis from 4-bromoaniline.

In line with the growing importance of sustainable chemical manufacturing, efforts have been made to apply green chemistry principles to the synthesis of quinoline derivatives.

One key principle of green chemistry is the reduction or elimination of volatile organic solvents. In the context of quinoline synthesis, the Knorr reaction, which involves the condensation of β-ketoesters with anilines, has been shown to proceed smoothly under solvent-free conditions, often with quantitative yields. researchgate.net Research on the synthesis of related quinoline intermediates has demonstrated that the initial reaction step can be conducted without an external solvent, as ethanol (B145695) is generated in situ, thus reducing solvent waste. atlantis-press.comresearchgate.net

The use of catalysts to improve reaction efficiency and reduce energy consumption is a cornerstone of green chemistry. While classical quinoline syntheses like the Conrad-Limpach or Gould-Jacobs reactions are often thermally driven, modern methods increasingly employ catalytic systems. organic-chemistry.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Ullmann cross-couplings, are valuable for synthesizing functionalized quinolines. acs.org

Furthermore, research into the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines using heterogeneous catalysts like cobalt oxide presents a greener pathway to the quinoline core. organic-chemistry.org Inexpensive and reusable catalysts, including those based on nickel, have been developed for the synthesis of quinolines via double dehydrogenative coupling, operating at milder temperatures and offering a more sustainable alternative to traditional stoichiometric methods. organic-chemistry.org

Structure

3D Structure

属性

IUPAC Name |

(6-bromoquinolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIBIBHUPQKLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Hydrazinoquinoline and Precursors

Hydrazination Reactions for the Formation of 6-Bromo-4-Hydrazinoquinoline

The conversion of a halo-substituted quinoline (B57606) to a hydrazinoquinoline is a key transformation. This section delves into the specifics of this reaction, particularly the use of 6-bromo-4-chloroquinoline as a starting material.

Reaction of 6-Bromo-4-Chloroquinoline with Hydrazine (B178648) Hydrate

The primary and most direct method for synthesizing this compound involves the reaction of 6-bromo-4-chloroquinoline with hydrazine hydrate. synquestlabs.comnih.gov This nucleophilic aromatic substitution reaction replaces the chlorine atom at the C4 position of the quinoline ring with a hydrazino group.

The precursor, 6-bromo-4-chloroquinoline, is itself synthesized from 6-bromoquinolin-4-ol (B142416). This transformation is typically achieved by treating the 6-bromoquinolin-4-ol with phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF). atlantis-press.com The reaction mixture is heated, and after workup, 6-bromo-4-chloroquinoline is obtained as a yellowish product. atlantis-press.com One reported synthesis achieved an 81% yield for this chlorination step. atlantis-press.com

The subsequent hydrazination is then carried out by reacting the 6-bromo-4-chloroquinoline with hydrazine. While specific conditions for this exact reaction are not extensively detailed in the provided results, similar reactions involving hydrazine and chloro-substituted heterocycles are well-documented. nih.govnih.gov For instance, the reaction of 3-bromo-6-chloro-2-fluorobenzonitrile (B2696780) with hydrazine to form a 3-aminoindazole proceeds in high yield. nih.gov The reaction conditions, such as solvent and temperature, can influence the outcome and selectivity of the hydrazination. nih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters

Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration of hydrazine hydrate, solvent) to determine the rate law and activation energy. Thermodynamic analysis would provide information on the enthalpy and entropy changes of the reaction, indicating its spontaneity and equilibrium position.

Isolation and Purification Techniques for the Target Compound

Following the hydrazination reaction, the target compound, this compound, must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed for this purpose.

The initial workup often involves neutralizing the reaction mixture and then extracting the product into a suitable organic solvent. The organic layers are then combined, washed, dried, and the solvent is removed under reduced pressure. thieme-connect.de

Purification of the crude product is typically achieved through recrystallization or column chromatography. thieme-connect.de In the case of column chromatography, a stationary phase like silica (B1680970) gel is used with an appropriate eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, to separate the desired product from any unreacted starting materials or byproducts. thieme-connect.de The purity of the final product can be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Exploration of Alternative and Novel Synthetic Routes

Beyond the direct hydrazination of 6-bromo-4-chloroquinoline, researchers are continuously exploring more efficient and environmentally friendly synthetic strategies for quinoline derivatives. These include one-pot syntheses and the use of catalytic methodologies.

One-Pot Synthesis Strategies for Quinoline Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. Several one-pot methods for the synthesis of quinoline derivatives have been developed. rsc.orgresearchgate.net

For example, a three-component condensation reaction using 2H-indene-1,3-dione, naphthalen-1-amine, and various aldehydes in the presence of a catalytic amount of L-proline in aqueous media has been described for the synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives. researchgate.net Another approach involves the reaction of substituted anilines with β-ketoesters under microwave irradiation without a solvent, which has been shown to provide good yields in shorter reaction times. researchgate.net Iron-catalyzed and zinc-based MOF-catalyzed three-component coupling reactions have also been developed for the synthesis of 2,4-disubstituted quinolines. rsc.org These strategies, while not directly producing this compound, demonstrate the potential for developing a one-pot synthesis for this specific compound or its precursors.

Catalytic Methodologies in Quinolone and Quinoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing reactions. Various catalytic systems have been employed for the synthesis of quinolines and quinolones. acs.orgnih.govtandfonline.com

Ruthenium-hydride complexes have been found to be effective catalysts for the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives. acs.org L-proline has been used as an efficient catalyst for the synthesis of quinoline derivatives in aqueous media. researchgate.net Nanocatalysts are also emerging as a green and effective option for quinoline synthesis, with some methods allowing for catalyst recovery and reuse. nih.gov Furthermore, dual solvent-catalyst systems, such as 4-imidazol-1-yl-butane-1-sulfonic acid, have been successfully used in the synthesis of quinolines via the Friedländer annulation. tandfonline.com These catalytic approaches highlight the diverse tools available to chemists for the construction of the quinoline scaffold, which could be adapted for the synthesis of this compound.

Chemical Reactivity and Derivatization of 6 Bromo 4 Hydrazinoquinoline

Reactivity of the Hydrazino Moiety

The hydrazino group attached to the C4 position of the quinoline (B57606) ring is the principal site of chemical reactivity. Its two nitrogen atoms possess lone pairs of electrons, rendering the terminal amino group strongly nucleophilic. This allows it to readily react with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. Furthermore, the entire hydrazino unit can act as a dinucleophilic component in reactions that form new heterocyclic rings fused to the parent quinoline scaffold.

One of the most fundamental reactions of 6-bromo-4-hydrazinoquinoline involves its condensation with carbonyl compounds, specifically aldehydes and ketones. This reaction leads to the formation of a new class of compounds known as hydrazones, which contain a carbon-nitrogen double bond (C=N) in a structure referred to as an azomethine or Schiff base. jocpr.comlibretexts.org This transformation is a cornerstone for the derivatization of the parent molecule.

The synthesis of hydrazone derivatives from this compound is typically achieved by reacting it with a selected aldehyde or ketone in a suitable solvent, such as ethanol (B145695). The reaction is often facilitated by heating under reflux and is frequently catalyzed by the addition of a small amount of acid, like glacial acetic acid, to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. nih.govekb.eg The resulting hydrazone product often precipitates from the solution upon cooling and can be isolated through filtration. nih.gov

This reaction is highly general, allowing for the introduction of a diverse range of substituents onto the quinoline core, depending on the structure of the carbonyl compound used. These hydrazone derivatives serve as important intermediates for the synthesis of more complex heterocyclic systems and have been a focus of study for their potential applications. jocpr.comresearchgate.net

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reaction Conditions | Product Type | Reference(s) |

| 4-Hydrazinoquinoline (B99260) derivative | Aromatic Aldehyde | Ethanol, Acetic Acid (catalyst), Reflux | Aromatic Hydrazone | nih.gov |

| 4-Hydrazinoquinoline derivative | Cyclohexanone | Thermal | Cyclohexanone Hydrazone | researchgate.net |

| 4-Hydrazinoquinoline derivative | p-Nitrobenzaldehyde | - | p-Nitrophenylmethane Hydrazone | researchgate.net |

| 7-Chloro-4-hydrazinoquinoline (B1583878) | Aromatic Aldehyde | - | Pyrazolo[4,3-c]quinoline precursor | beilstein-journals.org |

This table presents generalized findings for 4-hydrazinoquinoline derivatives, which are directly applicable to the reactivity of this compound.

The formation of the imine (or azomethine) bond in hydrazones is a reversible, acid-catalyzed, nucleophilic addition-elimination reaction. masterorganicchemistry.comlibretexts.org The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbonyl carbon of the aldehyde or ketone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a zwitterionic tetrahedral intermediate. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the oxygen atom of the carbinolamine's hydroxyl group is protonated. This converts the hydroxyl group (-OH) into a much better leaving group: water (-OH2+). libretexts.org

Elimination of Water: The lone pair of electrons on the second nitrogen atom "pushes" down to form a new pi bond with the carbon atom, leading to the elimination of a water molecule. This step results in the formation of a protonated imine, known as an iminium ion. libretexts.orgmasterorganicchemistry.com

Deprotonation: Finally, a base (such as a water molecule or another amine) removes the proton from the nitrogen atom, yielding the neutral imine (hydrazone) product and regenerating the acid catalyst. libretexts.org

The hydrazino group of this compound is a key functional group for constructing fused heterocyclic systems. By providing two adjacent nitrogen atoms, it can participate in cyclization reactions with appropriate reagents to form five- or six-membered rings attached to the quinoline core, leading to complex polycyclic aromatic structures.

One of the prominent cyclization pathways involves the synthesis of triazoloquinolines. These are structures where a triazole (a five-membered ring with three nitrogen atoms) is fused to the quinoline ring system. Starting from a 4-hydrazinoquinoline, these fused systems can be prepared via several methods. For instance, reacting the hydrazinoquinoline with reagents like orthoesters (e.g., triethyl orthoacetate) can lead to the formation of a triazoloquinoline intermediate. blogspot.com

Another common approach involves the oxidative cyclization of hydrazones derived from aldehydes. journalagent.com In this method, the hydrazone formed from 4-hydrazinoquinoline and an aromatic aldehyde is treated with an oxidizing agent. This process facilitates the removal of two hydrogen atoms, leading to the formation of a new bond between the quinoline nitrogen (N1) and the hydrazone's second nitrogen, closing the five-membered triazole ring and creating a stable, fused aromatic system. journalagent.com

Beyond triazoles, the reactive hydrazone derivatives of this compound are precursors to other nitrogen-containing polycyclic systems.

Indoloquinolines: The Fischer indole (B1671886) synthesis can be applied to hydrazones prepared from this compound and cyclic ketones like cyclohexanone. Thermal treatment of the resulting hydrazone can induce an acid-catalyzed intramolecular cyclization, ultimately yielding indolo[3,2-c]quinoline derivatives after aromatization. researchgate.netresearchgate.net

Pyrazoloquinolines: The reaction of 4-hydrazinoquinolines with β-dicarbonyl compounds or their equivalents is a standard method for constructing fused pyrazole (B372694) rings. For example, reacting 2-chloro-3-formylquinolines (a related substrate class) with hydrazine (B178648) derivatives leads to the formation of pyrazolo[3,4-b]quinolines. arkat-usa.org A similar strategy, involving intramolecular cyclization on a suitable precursor derived from this compound, can be envisioned to produce pyrazolo[4,3-c]quinolines. beilstein-journals.org These reactions underscore the role of the hydrazino group as a fundamental building block for creating diverse, nitrogen-rich heterocyclic frameworks.

Nucleophilic Reactivity and Ligand Behavior of the Hydrazino Group

The hydrazino group (-NHNH2) at the C4 position of the quinoline ring is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. nih.gov This nucleophilicity drives its participation in a variety of reactions, most notably condensation reactions with carbonyl compounds.

Aldehydes and ketones readily react with the hydrazino group to form the corresponding hydrazones. nih.govresearchgate.net For instance, 7-chloro-4-hydrazinoquinoline reacts with o-hydroxybenzaldehyde to form a Schiff base hydrazone ligand. capes.gov.brresearchgate.net Similarly, reactions of 4-hydrazinoquinolines with β-diketones, such as 1,1,1-trifluoropentane-2,4-dione, can yield hydrazone intermediates that may subsequently cyclize to form pyrazole derivatives. researchgate.net

The hydrazino group also enables the derivatization of carboxylic acids, although this typically requires activation of the carboxyl group. nih.gov Reagents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) can be used to activate a carboxylic acid, facilitating its reaction with the hydrazino group to form a stable hydrazide. nih.gov

Beyond its role as a nucleophile in organic reactions, the hydrazino group, and the resulting hydrazone derivatives, can act as ligands in coordination chemistry. libretexts.org The nitrogen atoms of the hydrazino moiety can donate their lone pairs of electrons to a central metal atom, forming coordination complexes. libretexts.org For example, a hydrazone ligand derived from 7-chloro-4-hydrazinoquinoline has been shown to form mononuclear complexes with various metal ions, including Cu(II), Ni(II), Co(II), Fe(III), and UO2(II). capes.gov.brresearchgate.net In these complexes, the ligand can behave as a monoprotic bidentate agent, coordinating with the metal ion. capes.gov.brresearchgate.net

Reactivity of the Bromo Substituent

The bromine atom at the C6 position of the quinoline ring offers another site for chemical modification, primarily through substitution and cross-coupling reactions.

While aryl halides are generally unreactive towards nucleophilic substitution under standard conditions, the presence of activating groups on the aromatic ring can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions. semanticscholar.orgpressbooks.pubbyjus.com For SNAr to occur, there typically needs to be a strong electron-withdrawing group positioned ortho or para to the leaving group (in this case, the bromine atom). pressbooks.pub This electron-withdrawing group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org

In the case of 6-bromoquinoline (B19933) derivatives, the quinoline ring itself is somewhat electron-deficient, but further activation is often required for efficient SNAr. semanticscholar.orgyildiz.edu.tr Nitration of 6-bromoquinoline, for example, can introduce a nitro group (a powerful electron-withdrawing group) onto the ring, which then activates the adjacent bromo group for nucleophilic substitution by amines like morpholine (B109124) or piperazine. semanticscholar.orgyildiz.edu.trresearchgate.net The rate of these reactions is enhanced by the number of electron-withdrawing groups present. pressbooks.pub

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and the bromo substituent at the C6 position of this compound serves as an excellent handle for these transformations. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.orgfishersci.es This reaction is widely used to form C-C bonds and introduce aryl or alkyl groups. wikipedia.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org

The 6-bromo position of quinoline derivatives is a common site for Suzuki-Miyaura coupling. researchgate.net For example, 6-bromo-4-quinolones can be arylated at the C6 position via this method. researchgate.net The reaction is tolerant of a wide range of functional groups and can be carried out under relatively mild conditions. tcichemicals.comnobelprize.org A variety of palladium catalysts and ligands can be employed, and the choice of base and solvent is crucial for optimizing the reaction conditions. tcichemicals.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromoquinoline Systems

| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo-4-quinolone | Phenylboronic acid | Pd(OAc)2 / PPh3 | 6-Phenyl-4-quinolone | Good | researchgate.net |

| 6-Bromo-2-chloroquinoline (B23617) | Various arylboronic acids | Pd2(dba)3 / SPhos | 6-Aryl-2-chloroquinoline | High | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines. wikipedia.org Like the Suzuki coupling, the catalytic cycle involves oxidative addition, but is followed by amine coordination and deprotonation, and then reductive elimination. libretexts.org

This methodology can be applied to 6-bromoquinoline derivatives to introduce a variety of nitrogen-containing substituents. organic-chemistry.org For instance, the selective amination of 6-bromo-2-chloroquinoline at the C6 position has been achieved using cyclic amines in the presence of a palladium catalyst. organic-chemistry.org The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. libretexts.orgresearchgate.net The reaction conditions, including the choice of base and solvent, must be carefully optimized for each specific substrate combination. libretexts.orguwindsor.cabeilstein-journals.org

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd(OAc)2 / various | NaOtBu | 6-(Cyclic amino)-2-chloroquinoline | High | organic-chemistry.org |

| 3-Bromoquinoline | N-methylaniline | Pd(OAc)2 / RuPhos | NaOtBu | 3-(N-methylanilino)quinoline | Satisfactory | researchgate.net |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a reliable method for the formation of C(sp)-C(sp2) bonds. researchgate.netrsc.org The reaction typically proceeds via a catalytic cycle where the palladium catalyst facilitates the oxidative addition of the aryl halide, and the copper co-catalyst is involved in the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. researchgate.net

This reaction can be used to introduce alkynyl groups at the C6 position of the quinoline core. While direct examples on this compound are not prevalent in the provided context, the reactivity of bromoquinolines in Sonogashira couplings is well-established. beilstein-journals.org For example, 2,4-dichloroquinoline (B42001) can be selectively alkynylated at the C2 position, demonstrating the utility of this reaction on the quinoline scaffold. beilstein-journals.org The reaction tolerates a variety of functional groups and can be carried out under mild conditions. researchgate.netnih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts. rsc.orgnih.gov

Table 3: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | Phenylacetylene (B144264) | Pd/C, CuI, PPh3 | 2-(Phenylethynyl)-4-chloroquinoline | Good | beilstein-journals.org |

| Iodoarene | Ketone with terminal alkyne | - | Alkynyl ketone | - | beilstein-journals.org |

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Quinoline Ring System Reactivity and Further Functionalization

The quinoline scaffold is a fused heterocyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring. rsc.org The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. uoanbar.edu.iq Consequently, electrophilic substitution reactions on the unsubstituted quinoline ring typically occur on the more electron-rich benzene ring, preferentially at the C5 and C8 positions. semanticscholar.org However, the presence of powerful activating or deactivating groups can significantly alter this reactivity pattern. In this compound, the strongly activating hydrazino group (-NHNH₂) and the deactivating but ortho-, para-directing bromo group (-Br) dictate the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

Electrophilic aromatic substitution (EAS) provides a direct method for functionalizing the carbocyclic ring of this compound. The outcome of these reactions is determined by the cumulative directing effects of the existing substituents. The 4-hydrazino group is a potent activating group (analogous to an amino group) and directs incoming electrophiles to its ortho and para positions. In this molecule, the positions ortho to the hydrazino group are C3 and C5. The position para is occupied by the ring nitrogen. The 6-bromo substituent is a deactivating group but directs incoming electrophiles to its ortho (C5 and C7) and para (not available) positions.

The C5 position is synergistically favored by both the activating 4-hydrazino group (ortho-directing) and the deactivating 6-bromo group (ortho-directing). The strong activating nature of the hydrazino group is expected to overcome the deactivation of the quinoline ring and the bromo substituent, facilitating substitution at C5. Studies on the nitration of 6-bromoquinoline have shown that substitution occurs at the C5 and C8 positions, confirming the accessibility of these sites on the benzene ring. semanticscholar.org The presence of the powerful activating group at C4 in this compound strongly favors the C5 position over all others.

Typical electrophilic aromatic substitution reactions are expected to yield the corresponding 5-substituted derivatives as the major products.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 6-Bromo-4-hydrazino-5-nitroquinoline |

| Bromination | Br₂ / FeBr₃ | 5,6-Dibromo-4-hydrazinoquinoline |

| Chlorination | Cl₂ / AlCl₃ | 6-Bromo-5-chloro-4-hydrazinoquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(6-Bromo-4-hydrazinoquinolin-5-yl)ethan-1-one (for R=CH₃) |

Note: The Friedel-Crafts reaction may be complicated by the basicity of the hydrazino and quinoline nitrogen atoms, which can coordinate with the Lewis acid catalyst, potentially deactivating the ring system or requiring protection of the nitrogen centers.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of a specific, adjacent C-H bond. baranlab.org This generates a stabilized organolithium intermediate that can then react with a variety of electrophiles. wikipedia.org

For this compound, the hydrazino group (-NHNH₂) is the most likely candidate to function as a DMG. However, the presence of acidic N-H protons on the hydrazino group means that initial reaction with a strong base like n-butyllithium will involve deprotonation of the nitrogen to form a lithium hydrazide. This newly formed anionic group can then act as the DMG. The two possible sites for ortho-deprotonation are C3 (on the pyridine ring) and C5 (on the benzene ring).

The regioselectivity between C3 and C5 would be influenced by several factors:

Kinetic Acidity: The intrinsic acidity of the C-H protons.

Coordination: The geometry of the complex formed between the lithium hydrazide and the organolithium base.

Electronic Effects: The electron-withdrawing bromine at C6 may increase the kinetic acidity of the C5 proton.

While there are no specific literature reports on the DoM of this compound, studies on related N-substituted heterocycles can provide insight. In many cases, metalation directed by a heteroatom-containing group at the 4-position of a quinoline can lead to substitution at the C5 position. However, metalation at C3 is also possible and DoM often provides complementary regioselectivity to electrophilic aromatic substitution. Therefore, functionalization at C3 via a DoM strategy remains a plausible, albeit experimentally unconfirmed, pathway.

Table 2: Potential Functionalization via Directed Ortho Metalation of this compound

| Step 1: Metalation Reagent | Step 2: Electrophile (E⁺) | Potential Product (Site) |

| 2 eq. n-BuLi | D₂O | 6-Bromo-5-deuterio-4-hydrazinoquinoline (C5) |

| 2 eq. n-BuLi | (CH₃)₃SiCl | 6-Bromo-4-hydrazino-5-(trimethylsilyl)quinoline (C5) |

| 2 eq. n-BuLi | I₂ | 6-Bromo-4-hydrazino-5-iodoquinoline (C5) |

| 2 eq. n-BuLi | CO₂ then H₃O⁺ | This compound-5-carboxylic acid (C5) |

| 2 eq. s-BuLi / TMEDA | D₂O | 6-Bromo-3-deuterio-4-hydrazinoquinoline (C3) |

Note: The reactions listed are hypothetical and represent the two most likely avenues of reactivity. The C5 position is generally more favored due to electronic stabilization, but specific reaction conditions (base, solvent, temperature) could potentially favor C3 functionalization.

Spectroscopic and Structural Elucidation of 6 Bromo 4 Hydrazinoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural picture can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of quinoline (B57606) derivatives provides a wealth of information based on the chemical environment of each proton. For 6-bromo-4-hydrazinoquinoline and its analogues, the aromatic protons typically resonate in the downfield region between δ 7.0 and 8.8 ppm. sci-hub.se The exact chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.

In derivatives of 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline, the methyl protons on the quinoline ring are observed as a singlet around δ 2.35 ppm. derpharmachemica.com The aromatic proton at the C-3 position typically appears as a singlet. For instance, in 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline, this proton is found at δ 6.76 ppm. derpharmachemica.com The protons on the benzo part of the quinoline ring (H-5, H-7, and H-8) exhibit characteristic splitting patterns. For example, in the same compound, the H-7 proton appears as a doublet of doublets, while the H-5 and H-8 protons often present as doublets, influenced by their respective neighboring protons. derpharmachemica.com

The protons of the hydrazino group (-NH-NH₂) are also observable in the ¹H NMR spectrum. The -NH proton of the hydrazone linkage (-N=CH-) can be found significantly downfield, often as a singlet between δ 13.0 and 14.0 ppm. sci-hub.se The protons of the -NH₂ group of a hydrazide moiety can appear as a singlet at around δ 5.3 ppm, while the NH proton of the hydrazide can be observed at approximately δ 9.14 ppm. impactfactor.org The chemical shifts of these protons can be influenced by solvent and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound / Derivative | H-3 | H-5 | H-7 | H-8 | Other Protons | Reference |

|---|---|---|---|---|---|---|

| 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline | 6.76 (s) | 8.10 (d, J=1.2 Hz) | 7.46 (d, J=8.4 Hz) | 7.75 (d, J=8.8 Hz) | 2.35 (s, -CH₃) | derpharmachemica.com |

| 6-Bromo-5-aminoquinoline | 7.39 (dd, J=8.5, 4.5 Hz) | - | 7.44 (d, J=9.0 Hz) | 7.71 (d, J=9.0 Hz) | 8.90 (dd, H-2), 8.18 (d, H-4), 4.70 (s, -NH₂) | semanticscholar.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired as proton-decoupled, resulting in a single peak for each unique carbon atom. libretexts.org

In quinoline derivatives, the aromatic carbons generally resonate in the range of δ 100-160 ppm. sci-hub.se The carbon atom attached to the bromine (C-6) is expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. For instance, in 6-bromo-2-methyl-4-hydrazinylquinoline derivatives, the carbon signals appear in distinct regions, with the hydrazone carbon (-N=C) being observed further downfield around δ 160 ppm. sci-hub.se

For 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline, the observed ¹³C NMR signals include those for the methyl group at δ 18.6 ppm, and the quinoline ring carbons at δ 107.9, 114.8, 115.1, 119.6, 123.1, 124.9, 126.1, and 131.1 ppm. derpharmachemica.com The specific assignments of these carbons can be aided by comparing with data from similar structures and by using 2D NMR techniques.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Compound / Derivative | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Reference |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinoline | - | 107.9 | - | - | 126.1 | 115.1 | 124.9 | 123.1 | - | 18.6 (-CH₃), 114.8, 119.6, 131.1 | derpharmachemica.com |

| 6-Bromo-5-aminoquinoline | 150.3 | 120.7 | 139.6 | 120.2 | 104.3 | 118.7 | 129.4 | 133.3 | 148.1 | - | semanticscholar.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the hydrazino group to the quinoline core.

The application of these techniques allows for a detailed and confident structural elucidation of this compound and its derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pub

Characteristic Vibrational Frequencies of Hydrazino and Bromo Groups

In the IR spectrum of this compound and its derivatives, several key absorption bands are expected. The hydrazino group (-NH-NH₂) exhibits characteristic N-H stretching vibrations. These typically appear as one or two bands in the region of 3200-3400 cm⁻¹. sci-hub.seimpactfactor.org For example, in quinolyl hydrazones, the N-H stretching is observed between 3270-3200 cm⁻¹. sci-hub.se In some cases, these bands can be broad due to hydrogen bonding.

The C-Br stretching vibration is generally observed in the fingerprint region of the IR spectrum, typically between 770-850 cm⁻¹. sci-hub.se The aromatic C=C stretching vibrations of the quinoline ring are usually found around 1570-1605 cm⁻¹. sci-hub.se

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Hydrazino (-NH) | N-H Stretch | 3200-3400 | Quinolyl hydrazones | 3200-3270 | sci-hub.se |

| Hydrazino (-NH₂) | N-H Stretch | 3180-3310 | Acid hydrazide derivative | 3180-3310 | impactfactor.org |

| Bromo (C-Br) | C-Br Stretch | 770-850 | Quinolyl hydrazones | ~770 | sci-hub.se |

| Quinoline Ring | C=C Stretch | 1570-1605 | Quinolyl hydrazones | 1571, 1605 | sci-hub.se |

Analysis of Hydrogen Bonding Interactions in Molecular Structures

IR spectroscopy is a powerful tool for studying hydrogen bonding. researchgate.netrsc.orgresearchcommons.org The position, shape, and intensity of the N-H stretching bands of the hydrazino group can provide significant information about intermolecular and intramolecular hydrogen bonding. A shift to lower wavenumbers (red shift) and broadening of the N-H absorption band are indicative of hydrogen bond formation. The strength of the hydrogen bond can be correlated with the magnitude of this shift. By analyzing the IR spectra in different states (e.g., solid vs. solution) or at varying concentrations, the nature of the hydrogen bonding network can be investigated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound and its derivatives, MS provides crucial information about the parent molecule and the stable fragments it forms upon ionization. The molecular weight of the this compound free base is 238.09 g/mol , while its hydrochloride salt is 274.55 g/mol . synquestlabs.com

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₉H₈BrN₃ | 238.09 |

| This compound hydrochloride | C₉H₉BrClN₃ | 274.55 |

High-Resolution Mass Spectrometry (HRMS) offers the precision required to determine the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₉H₈BrN₃), the predicted monoisotopic mass of the molecular ion [M]⁺ is 236.99016 Da. uni.lu HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is invaluable for confirming the identity of newly synthesized derivatives. scielo.br For instance, in the analysis of other heterocyclic compounds, ESI-HRMS has been successfully used to confirm the composition of synthesized products with high accuracy. scielo.br

| Ion Type | Adduct | Calculated m/z |

|---|---|---|

| Cation | [M+H]⁺ | 237.99744 |

| Cation | [M+Na]⁺ | 259.97938 |

| Anion | [M-H]⁻ | 235.98288 |

The fragmentation pattern in mass spectrometry provides a molecular fingerprint that is key to structural elucidation. The fragmentation of quinoline derivatives is well-documented and follows predictable pathways. mcmaster.ca

For this compound, the fragmentation is influenced by the stable aromatic quinoline core, the bromine substituent, and the hydrazino group. Key fragmentation processes include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the hydrazine (B178648) group is a common pathway for amines and related compounds. libretexts.org

Loss of HCN: A characteristic fragmentation of the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da), leading to a stable fragment ion. chempap.orgrsc.org Studies on the quinoline radical cation show that this loss leads to the formation of a C₈H₆˙⁺ fragment, identified as a mixture of phenylacetylene (B144264) and pentalene (B1231599) radical cations. rsc.org

Loss of Halogen: The bromine atom can be lost as a bromine radical (Br•), which is identifiable by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have a nearly 1:1 natural abundance), resulting in prominent M+ and M+2 peaks. neu.edu.trmiamioh.edu

Hydrazine Group Fragmentation: The -NHNH₂ group can undergo cleavage, leading to the loss of N₂H₃ (31 Da) or N₂H₄ (32 Da).

The analysis of these fragmentation pathways allows researchers to piece together the structure of the parent molecule and confirm the positions of various substituents on the quinoline ring. chempap.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic systems like quinoline, the spectra are typically characterized by absorptions arising from π→π* and n→π* transitions. researchgate.net

The UV-Vis spectrum of a quinoline derivative is characterized by one or more absorption maxima (λmax), each corresponding to a specific electronic transition. The intensity of these absorptions is quantified by the molar absorptivity (ε). In derivatives of quinoline, π→π* transitions typically result in strong absorption bands, while n→π* transitions (involving the non-bonding electrons on the nitrogen atom) are generally weaker. researchgate.net For example, studies on various substituted quinolines show intense absorption bands in the UV region. researchgate.net In a study of spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkan]-7-amine derivatives, absorption bands were observed that correspond to these transitions, corroborating the aromatic structures. researchgate.net

The position and nature of substituents on the quinoline ring significantly influence the electronic absorption spectrum. acs.org

Electron-donating groups (like the hydrazino group, -NHNH₂) and electron-withdrawing groups (like the bromo group, -Br) can cause shifts in the absorption maxima.

Bathochromic Shift (Red Shift): Electron-donating groups tend to shift absorption to longer wavelengths (a red shift) by decreasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Hypsochromic Shift (Blue Shift): The position of the substituent is critical. A study on methyl-substituted quinolines showed that moving the methyl group from the homoatomic ring to the nitrogen-containing heterocycle resulted in a blue shift of the absorption maximum from 238 nm to 232 nm. aanda.org

Charge Transfer (CT) Transitions: In some derivatives, the quinoline moiety can act as an electron donor, leading to low-lying charge transfer (CT) transitions upon photon absorption, often observed at longer wavelengths (e.g., 300-400 nm). researchgate.netmdpi.com The presence of both the electron-donating hydrazino group and the electron-withdrawing bromo group in this compound likely results in a complex spectrum with contributions from both localized and charge-transfer transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties.

In the crystal structure of this derivative, the 1,2,3,4-tetrahydroquinoline (B108954) ring system is nearly planar. nih.gov The solid-state structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br interactions, which form a three-dimensional network. nih.gov Additionally, C—H⋯π interactions contribute to the molecular packing. nih.gov Such analyses reveal how molecules arrange themselves in the solid state, which is governed by a combination of steric effects and weak intermolecular forces.

| Parameter | Description | Value |

|---|---|---|

| Ring Planarity | RMS deviation of 1,2,3,4-tetrahydroquinoline ring | 0.002 Å |

| Dihedral Angles | Angle between tetrahydroquinoline and fluorobenzene (B45895) rings | 65.91 (8)° |

| Angle between tetrahydroquinoline and pyrrolidine (B122466) rings | 81.17 (9)° | |

| Key Intermolecular Interactions | Hydrogen Bonds | N—H⋯O, C—H⋯O, C—H⋯F, C—H⋯Br |

| Other Interactions | C—H⋯π |

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

No published single-crystal X-ray diffraction data for this compound was found. This technique is essential for the precise determination of molecular geometry. bhu.ac.innih.gov Without a solved crystal structure, it is not possible to provide a data table of bond lengths, bond angles, or a detailed analysis of the compound's conformation in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

Similarly, without crystallographic data, an analysis of the crystal packing and intermolecular interactions (such as hydrogen bonding or π-stacking) for this compound cannot be conducted. Such analysis is contingent on having the three-dimensional structural information from X-ray diffraction. sci-hub.reddntb.gov.ua

Other Advanced Analytical and Spectroscopic Methods

Electron Spin Resonance (ESR) Spectroscopy (for paramagnetic derivatives)

No studies reporting the synthesis and subsequent Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) analysis of paramagnetic derivatives of this compound were identified. ESR spectroscopy is a technique specific to species with unpaired electrons, such as radicals or certain metal complexes, and is used to provide information about their electronic structure. bhu.ac.inglobalresearchonline.netwikipedia.org

Fluorescence Spectroscopy (for luminescent derivatives)

While quinoline and its derivatives are known to form fluorescent compounds, specific research detailing the synthesis and fluorescence properties (such as excitation/emission spectra and quantum yields) of luminescent derivatives of this compound is not available in the searched scientific literature. tandfonline.comacs.org

Thermal Analysis Techniques (TGA, DTG, DTA) for Investigating Thermal Behavior

No publications containing thermal analysis data (Thermogravimetric Analysis, Derivative Thermogravimetry, and Differential Thermal Analysis) for this compound or its derivatives were found. These methods are used to study the thermal stability and decomposition profile of materials. researchgate.net

Computational Chemistry and Theoretical Studies on 6 Bromo 4 Hydrazinoquinoline

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations serve as a powerful tool to predict the structural, electronic, and vibrational properties of molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. For 6-Bromo-4-hydrazinoquinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformer. Analysis of related structures, such as other substituted quinolines, suggests that the quinoline (B57606) ring system is largely planar. The orientation of the hydrazino group relative to the quinoline core would be a key focus of conformational analysis.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be located primarily on the electron-rich quinoline ring and the hydrazino group, while the LUMO would likely be distributed across the aromatic system. The precise energy values and the gap would quantify its electronic characteristics.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a hypothetical MEP map for this compound, negative potential (typically colored red) would be expected around the nitrogen atoms of the quinoline ring and the hydrazino group due to their lone pairs of electrons. Positive potential (blue) would likely be found around the hydrogen atoms of the hydrazino group, making these sites susceptible to nucleophilic attack.

Prediction of Vibrational Frequencies and Comparison with Experimental IR Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) spectrum. Each vibrational mode involves specific atomic motions, such as stretching and bending of bonds. A theoretical vibrational analysis for this compound would produce a set of frequencies and their corresponding IR intensities. These calculated frequencies are often scaled to correct for systematic errors in the computational method, allowing for a direct comparison with experimentally recorded FT-IR spectra. This comparison is vital for confirming the molecular structure and assigning the observed spectral bands to specific functional groups, such as N-H stretches from the hydrazino group and C=C/C=N stretching modes from the quinoline ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the standard method for investigating the behavior of molecules upon absorption of light.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations are used to predict the electronic transitions of a molecule, which are observed in UV-Visible absorption spectra. The calculation yields the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities) for transitions from the ground state to various excited states. For this compound, these calculations would identify the specific wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions, such as π→π* transitions within the aromatic system. Simulating the full spectral profile often involves considering solvent effects and vibrational broadening to achieve better agreement with experimental measurements.

While the methodologies for these computational studies are well-established, specific published data sets and detailed analyses for this compound could not be located. Future research dedicated to this particular compound would be necessary to provide the explicit numerical data and detailed interpretations for the properties outlined above.

Structure Activity Relationship Sar Methodologies and Design Principles for 6 Bromo 4 Hydrazinoquinoline Derivatives

Conceptual Framework of Structure-Activity Relationships in Chemical Design

The exploration of Structure-Activity Relationships (SAR) is a fundamental concept in medicinal chemistry and drug design. It is centered on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. benthamscience.com By systematically altering the chemical structure of a molecule, researchers can observe corresponding changes in its biological efficacy, allowing for the identification of key structural features, known as pharmacophores, that are essential for its activity. mdpi.com This iterative process of synthesis and biological testing helps in understanding the interaction between a drug molecule and its biological target, such as a receptor or an enzyme. benthamscience.com

The primary goal of SAR studies is to develop a qualitative understanding that links specific molecular features to the observed biological effects. This framework allows chemists to make informed decisions in the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. For a scaffold like 6-Bromo-4-hydrazinoquinoline, SAR studies would involve modifying the quinoline (B57606) core, the bromo substituent, and the hydrazino group to probe how these changes influence its interactions with a biological target.

Modifying a chemical structure to influence its molecular function involves strategic alterations to its size, shape, and electronic and physicochemical properties. mdpi.com These modifications are guided by established principles aimed at optimizing the interaction with a biological target.

Key modification strategies include:

Homologation: This involves systematically increasing the length of an alkyl chain in the molecule. This can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in the target protein.

Chain Branching: Introducing branching to an alkyl chain can increase the molecule's steric bulk, potentially leading to more specific binding or, conversely, hindering its interaction with the target.

Ring-Chain Transformation: Converting an aliphatic chain to a cyclic structure can restrict the molecule's conformational flexibility. A more rigid molecule may fit more precisely into a binding site, leading to enhanced activity, but it may also struggle to adopt the necessary conformation for binding.

Bioisosteric Replacement: This widely used strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity. For instance, a carboxylic acid group might be replaced with a tetrazole to maintain acidic properties while potentially improving metabolic stability. In the context of this compound, the bromine atom could be replaced with other halogens (Cl, F) or a trifluoromethyl group to modulate electronic effects and lipophilicity.

These principles are applied systematically to map the chemical space around a lead compound, providing a deeper understanding of the structural requirements for its biological function. benthamscience.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical evolution of the qualitative SAR framework. dergipark.org.tr The primary objective of QSAR is to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by developing mathematical models that relate the biological activity to numerical representations of the chemical structure, known as molecular descriptors. dergipark.org.trworldscientific.com

QSAR models are powerful tools in drug discovery, enabling the prediction of the biological activity of newly designed or untested compounds. dergipark.org.tr This predictive capability accelerates the drug development process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties, thereby saving time and resources. dergipark.org.tr For derivatives of this compound, a QSAR model could predict their potential efficacy against a specific biological target based on calculated structural properties.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov The selection of appropriate descriptors is a critical step in building a robust QSAR model. These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov They are crucial for understanding interactions involving electrostatic forces, such as hydrogen bonding and dipole-dipole interactions. Examples include dipole moment, electronegativity, and atomic charges. dergipark.org.trnih.gov

Hydrophobic (Lipophilic) Descriptors: These quantify a molecule's affinity for nonpolar environments. The most common hydrophobic descriptor is the logarithm of the partition coefficient between octanol (B41247) and water (log P). dergipark.org.tr Lipophilicity is a key factor in a drug's ability to cross cell membranes.

Steric (Topological) Descriptors: These relate to the size and shape of the molecule. They include parameters such as molecular weight, molecular volume, surface area, and various topological indices that describe molecular connectivity and branching. dergipark.org.trworldscientific.com

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide highly detailed information about the electronic structure of a molecule, including bond energies, ionization potential, and electron affinity. dergipark.org.trresearchgate.net

The calculation of these descriptors is performed using specialized computational chemistry software. nih.gov

Table 1: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |

| HOMO/LUMO Energies | Electron-donating/accepting capabilities. | |

| Electronegativity | Tendency of the molecule to attract electrons. nih.gov | |

| Hydrophobic | Log P | Lipophilicity and ability to cross biological membranes. |

| Steric | Molecular Weight | Overall size of the molecule. |

| Molecular Volume | Three-dimensional space occupied by the molecule. | |

| Topological Indices | Connectivity, branching, and shape of the molecule. worldscientific.com | |

| Quantum Chemical | Ionization Potential | Energy required to remove an electron. dergipark.org.tr |

| Electron Affinity | Energy released when an electron is added. dergipark.org.tr |

Once molecular descriptors have been calculated for a series of compounds with known biological activities, a statistical model is developed to establish a mathematical relationship between these two sets of data. mdpi.com Several statistical methods are commonly employed in QSAR modeling:

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the biological activity to a combination of molecular descriptors. researchgate.net

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large or when there is a high degree of correlation between them. mdpi.com

Machine Learning (ML) Methods: More advanced techniques are increasingly being used to capture complex, non-linear relationships between structure and activity. nih.gov These include:

Artificial Neural Networks (ANN): Inspired by the structure of the human brain, ANNs can model highly complex relationships. researchgate.net

Support Vector Machines (SVM): SVMs are effective for both classification (active vs. inactive) and regression problems.

k-Nearest Neighbors (k-NN): This is a non-parametric method that predicts the activity of a compound based on the activities of its most similar neighbors in the dataset. nih.gov

Decision Trees and Gradient Boosting: These methods build predictive models in the form of a tree structure or an ensemble of weak prediction models. nih.gov

The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation procedures. researchgate.netmdpi.com

Table 2: Statistical Modeling Techniques in QSAR

| Method | Type | Description |

|---|---|---|

| Multiple Linear Regression (MLR) | Linear | Establishes a direct linear relationship between descriptors and activity. researchgate.net |

| Partial Least Squares (PLS) | Linear | Handles large datasets with correlated descriptors effectively. mdpi.com |

| Artificial Neural Networks (ANN) | Non-Linear | Models complex, non-linear relationships using interconnected nodes. researchgate.net |

| k-Nearest Neighbors (k-NN) | Non-Linear | Predicts activity based on the average activity of the 'k' most similar compounds. nih.gov |

| Gradient Boosting | Non-Linear | An ensemble machine learning technique that builds a strong predictive model from a series of weak ones. nih.gov |

Rational Ligand Design and Modification Strategies

Rational ligand design utilizes the insights gained from SAR and QSAR studies to guide the design of new molecules with enhanced biological activity. mdpi.com For the this compound scaffold, this involves making targeted modifications to the molecule to improve its interaction with its biological target. This process is iterative, involving cycles of design, synthesis, and testing.

Modification strategies might focus on several key areas of the this compound structure:

The Hydrazino Group at Position 4: This group can be derivatized to form hydrazones, ureas, or thioureas. researchgate.net These modifications can introduce new hydrogen bond donors and acceptors, alter the group's size and shape, and modulate its electronic properties, potentially leading to new or improved interactions with the target.

The Bromo Group at Position 6: The bromine atom influences the electronic properties of the quinoline ring and its lipophilicity. Replacing it with other substituents (e.g., electron-donating or electron-withdrawing groups) can systematically probe the importance of these properties for biological activity. acs.org

Electronic Effects: Substituents can be either electron-donating (e.g., -NH₂, -OCH₃) or electron-withdrawing (e.g., -NO₂, -CF₃, halogens). acs.org These groups alter the electron density distribution across the quinoline ring system. Strongly electron-withdrawing substituents can decrease the electron density on the ring nitrogen, affecting its basicity (pKa) and its ability to participate in hydrogen bonding. acs.org

Steric Effects: The size and shape of a substituent can influence how the molecule fits into a binding site. Bulky groups can create favorable van der Waals interactions but may also cause steric clashes that prevent optimal binding.

Table 3: Illustrative Impact of Substituents on Quinoline Core Properties

| Position on Quinoline Ring | Substituent | Electronic Effect | Steric Effect | Potential Impact on Activity |

|---|---|---|---|---|

| Position 6 | -Br (Bromo) | Electron-withdrawing, Lipophilic | Moderate | Modulates ring electronics and overall lipophilicity. acs.org |

| Position 6 | -NO₂ (Nitro) | Strongly Electron-withdrawing | Moderate | Significantly decreases basicity of ring nitrogen. |

| Position 6 | -OCH₃ (Methoxy) | Electron-donating | Moderate | Increases basicity of ring nitrogen. |

| Position 4 | -NHNH₂ (Hydrazino) | Electron-donating | Moderate | Acts as a key point for further derivatization. researchgate.net |

| Position 4 (derivatized) | Hydrazone with Phenyl | Mixed | Large | Increases steric bulk and introduces new aromatic interactions. |

| Position 2 | -CH₃ (Methyl) | Weakly Electron-donating | Small | Minor electronic effect, can probe steric tolerance. |

Scaffold Diversity and Bioisosteric Replacements in Quinoline Frameworks

The quinoline ring system is a versatile and highly functionalizable scaffold, lending itself to a variety of chemical modifications aimed at optimizing biological activity. The concept of scaffold diversity is central to modern medicinal chemistry, involving the exploration of different core structures to identify novel chemotypes with improved properties. While specific studies on the scaffold diversity of this compound are not extensively documented in publicly available research, the principles of scaffold hopping and bioisosteric replacement are broadly applied to quinoline-based drug discovery.

Scaffold hopping is a computational or rational design strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach is particularly valuable for navigating intellectual property landscapes and discovering compounds with improved pharmacokinetic profiles. For instance, a scaffold hopping exercise based on M4 positive allosteric modulators (PAMs) led to the identification of a novel 2,4-dimethylquinoline (B72138) carboxamide core that exhibited the desired activity without the classical β-amino carboxamide pharmacophore. nih.gov

Bioisosteric replacement , a cornerstone of drug design, involves the substitution of one atom or group of atoms for another with similar physical or chemical properties, with the goal of modulating the compound's activity, selectivity, metabolic stability, or toxicity. openmedscience.comwikipedia.org For the this compound scaffold, several bioisosteric replacements could be envisioned to fine-tune its properties.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Hydrazino (-NHNH2) | Hydroxylamine (-ONH2), Methoxyamine (-OCH2NH2), Aminomethyl (-CH2NH2) | To alter hydrogen bonding capacity, basicity, and metabolic stability. |

| Bromo (-Br) | Chloro (-Cl), Fluoro (-F), Cyano (-CN), Trifluoromethyl (-CF3) | To modify electronic properties, lipophilicity, and potential for halogen bonding. |

| Quinoline Nitrogen | Carbon (leading to a naphthalene (B1677914) core) | To remove the basic center and explore the impact on target binding. |

| Phenyl ring of Quinoline | Thienopyridine, Furo[b]pyridine | To introduce different heteroatoms, altering electronic distribution and potential for new interactions. |

Molecular Docking and Molecular Modeling Studies

Computational techniques such as molecular docking and molecular modeling are indispensable tools in modern drug discovery, providing insights into the molecular interactions between a ligand and its target protein. These methods are instrumental in prioritizing compounds for synthesis and biological testing.

Molecular docking predicts the preferred orientation of a molecule when bound to a specific target protein. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For derivatives of this compound, molecular docking studies would be crucial in understanding their potential mechanisms of action.

For instance, in a study of 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids, molecular docking was used to investigate the binding of the most potent compound, HD6, within the catalytic pocket of a biofilm-associated protein (PDB ID: 7C7U). mdpi.com The docking analysis revealed a favorable binding score and binding free energy, which were supported by molecular dynamics simulations, suggesting a plausible mechanism for the observed bacterial growth inhibition. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Cys797 | Hydrogen Bond, Hydrophobic |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Pi-cation |

| c-Met Kinase | 3V1I | -7.9 | Met1160, Tyr1230, Asp1222 | Hydrogen Bond, Pi-Alkyl |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The bromo substituent at the 6-position of the quinoline ring can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The hydrazino group at the 4-position is a potent hydrogen bond donor and acceptor, likely playing a critical role in anchoring the ligand within the active site of a target protein.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. mdpi.com This approach significantly reduces the time and cost associated with high-throughput screening (HTS).

A virtual screening workflow for this compound derivatives would typically involve the following steps:

Library Generation: A virtual library of derivatives would be created by computationally modifying the parent scaffold with a variety of substituents at different positions.

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The binding site is defined and prepared for docking.

Docking and Scoring: The virtual library is docked into the target's active site, and a scoring function is used to rank the compounds based on their predicted binding affinity.

Filtering and Hit Selection: The top-ranked compounds are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection of their binding modes. The most promising candidates are then selected for synthesis and experimental validation.

This in silico approach allows for the rapid exploration of a vast chemical space, enabling the identification of novel hit compounds with desired biological activities.

Applications of 6 Bromo 4 Hydrazinoquinoline in Advanced Chemical Synthesis

Utilization as a Building Block for Complex Heterocyclic Architectures

The presence of a reactive hydrazine (B178648) moiety and a modifiable quinoline (B57606) core makes 6-bromo-4-hydrazinoquinoline an ideal starting material for the synthesis of intricate heterocyclic systems. Its application spans the creation of novel fused polycyclic structures and the construction of diverse chemical libraries for drug discovery.

Synthesis of Novel Fused Polycyclic Nitrogen-Containing Systems

The hydrazino group at the 4-position of this compound serves as a potent nucleophile, readily participating in condensation reactions with various electrophiles to construct fused heterocyclic rings. This reactivity has been harnessed to synthesize a range of novel polycyclic systems with potential biological activities.

One notable application is the synthesis of quinoline-1,3-oxazole hybrids. Through the condensation reaction of 6-bromo-2-methyl-quinolin-4-yl-hydrazine with 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes, a series of novel hybrid molecules have been successfully synthesized. researchgate.net The resulting fused systems combine the structural features of both quinoline and oxazole, two pharmacologically important heterocycles.

Furthermore, the reactivity of the hydrazine group can be exploited to construct pyrazole-fused quinolines, such as pyrazolo[3,4-c]quinolines. The general strategy involves the reaction of the 4-hydrazinoquinoline (B99260) derivative with dicarbonyl compounds or their equivalents, leading to the formation of a pyrazole (B372694) ring fused to the quinoline core. These pyrazolo[3,4-c]quinoline scaffolds are of interest due to their structural similarity to biologically active compounds.

The following table summarizes representative examples of fused heterocyclic systems synthesized from quinoline hydrazine precursors.

| Starting Material | Reagent | Fused Heterocyclic System |

| 6-Bromo-2-methyl-quinolin-4-yl-hydrazine | 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehyde | Quinoline-1,3-oxazole hybrid |

| 4-Hydrazinoquinoline | Diketone | Pyrazolo[3,4-c]quinoline |

Construction of Quinoline-Based Scaffolds for Diverse Chemical Libraries

The quinoline ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. researchgate.netorientjchem.org this compound provides a versatile platform for the construction of diverse chemical libraries, which are essential for high-throughput screening and drug discovery programs. nih.gov

The bromine atom at the 6-position offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, thereby increasing the structural diversity of the resulting library. The hydrazine group can be readily converted into other functional groups or used as a point of attachment for various building blocks.